Deuteroheme
Description
Structure
2D Structure
Propriétés
Numéro CAS |
18922-88-8 |
|---|---|
Formule moléculaire |
C30H28FeN4O4 |
Poids moléculaire |
564.4 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C30H30N4O4.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2 |
Clé InChI |
QQYZTXBVPVYDJC-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Fe+2] |
SMILES canonique |
[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Fe+2] |
Autres numéros CAS |
65238-89-3 |
Synonymes |
deuteroheme |
Origine du produit |
United States |
Chemical Synthesis and Preparative Methodologies for Deuteroheme and Its Precursors
Regioselective Deuteration Strategies for Porphyrin Macrocycles
The precise placement of deuterium (B1214612) atoms on the porphyrin ring is essential for specific applications. Researchers have developed several methodologies to control the location of deuteration, primarily focusing on the β-pyrrolic and meso positions of the porphyrin macrocycle.
Lindsey Condition Modifications for Deuterated Porphyrin Synthesis
The Lindsey synthesis is a widely used method for the preparation of meso-substituted porphyrins. researchgate.netrsc.org Modifications to this procedure allow for the incorporation of deuterium. One approach involves the condensation of deuterated precursors, such as deuterated dipyrromethanes, with appropriate aldehydes under acidic conditions. researchgate.net For instance, the condensation of 3,7-dideuterated-1,9-bisacylated dipyrromethanes with 1,9-unsubstituted dipyrromethanes has been employed to synthesize partially deuterated porphyrins at the β-pyrrolic positions. researchgate.net The resulting deuterated porphyrins can be obtained in yields ranging from 3.6% to 5.3%, with proton NMR spectroscopy confirming the exchange in the β-pyrrolic region. researchgate.net
Another strategy involves performing the synthesis in a deuterated solvent. For example, conducting the condensation of pyrrole (B145914) and a polar, functionalized aromatic aldehyde in D2O solution within sodium dodecyl sulfate (B86663) micelles results in per-β-deuterated porphyrins. acs.org
Proton-Deuterium Exchange Methodologies for β-Pyrrolic Deuteration
Direct proton-deuterium (H/D) exchange reactions offer a route to introduce deuterium into the β-pyrrolic positions of pre-formed porphyrin or dipyrromethane structures. researchgate.netrsc.org This exchange is typically facilitated by acid or base catalysis. wikipedia.org
Treatment of certain porphyrin precursors with deuterated acids can lead to selective deuterium exchange at the β-pyrrolic positions. researchgate.net For example, exposing 1,9-bisacylated dipyrromethanes to an excess of trifluoroacetic acid-d (CF3COOD) in a deuterated solvent like CD2Cl2 or CDCl3 results in the selective exchange of the 3,7-protons. researchgate.net Under these conditions, approximately 85% of the protons at these positions can be exchanged for deuterium over a 24-hour period. researchgate.net The presence of the acyl groups at the 1,9-positions directs the exchange to occur specifically at the 3,7-positions. researchgate.net
The mechanism of acid-catalyzed proton-deuterium exchange at the β-pyrrolic positions of 1,9-bisacylated dipyrromethanes is thought to involve protonation and enolization. researchgate.net The process begins with the protonation (or in this case, deuteration) of the carbonyl group of the acyl substituent. This is followed by enolization, which facilitates the exchange of the proton at the adjacent β-pyrrolic position (the γ-position relative to the carbonyl group) with a deuteron (B1233211) from the acidic medium. researchgate.net This mechanism explains the observed regioselectivity, as the acyl groups activate the adjacent β-positions for electrophilic substitution. researchgate.net
Deuterated Dipyrromethane Synthesis
Dipyrromethanes are crucial building blocks for the synthesis of porphyrins, including deuterated analogs. researchgate.net The synthesis of deuterated dipyrromethanes provides a direct route to incorporating deuterium into the final porphyrin structure.
One common method for synthesizing dipyrromethanes is the acid-catalyzed condensation of an aldehyde with a large excess of pyrrole. mdpi.com To create deuterated dipyrromethanes, deuterated pyrrole (pyrrole-d5) can be used in this condensation reaction. researchgate.net This approach is particularly useful for preparing meso-tetraarylporphyrins with β-pyrrolic deuteration. researchgate.net Another strategy involves the direct deuteration of a pre-formed dipyrromethane. For example, an efficient synthesis of a deuterated fused porphyrin dimer was developed starting with the deuteration of dipyrromethane itself. rsc.org
Synthesis of Specific Deuteroheme Analogs and Precursors
The synthesis of specific this compound analogs often requires a multi-step approach involving the preparation of functionalized and deuterated precursors. For instance, the synthesis of monovinyl, monopropionyl deuterohemes, which are intermediates in heme biosynthesis, has been explored using engineered enzymes. frontiersin.org While organic synthesis of such specific isomers can be complex and labor-intensive, enzymatic approaches offer a potential alternative for stereospecific production. frontiersin.org
The synthesis of porphyrins with specific substitution patterns, such as ABAB-type porphyrins, is often achieved through the condensation of a meso-substituted dipyrromethane with an aldehyde. mdpi.com This method allows for the controlled placement of different substituents at the meso positions. The synthesis of deuterated versions of these complex porphyrins would rely on the use of deuterated dipyrromethane precursors.
Table 1: Research Findings on Deuterated Porphyrin Synthesis
| Precursor/Method | Reagents & Conditions | Product | Yield | Key Findings | Reference |
| 3,7-Dideuterated-1,9-bisacylated dipyrromethanes + 1,9-unsubstituted dipyrromethanes | Lindsey condition (LiAlH4 reduction, condensation) | Partially deuterated porphyrins at β-pyrrolic positions | 3.6-5.3% | Synthesis of regioselectively deuterated porphyrins with two or three different meso-substituents. | researchgate.net |
| 1,9-Bisacylated dipyrromethanes | 15-20 eq. CF3COOD in CD2Cl2 or CDCl3, 24h | 3,7-Dideuterated dipyrromethanes | 85% exchange | Selective H/D exchange at the 3,7-positions due to the directing effect of the acyl groups. | researchgate.net |
| Pyrrole + Polar aromatic aldehyde | Sodium dodecyl sulfate micelles in D2O | Per-β-deuterated porphyrins | 10-48% | Micellar synthesis in D2O allows for complete β-deuteration. | acs.org |
| Dipyrromethane | Deuteration | Deuterated dipyrromethane | - | Efficient starting point for the synthesis of deuterated conjugated porphyrin dimers. | rsc.org |
Enzymatic Production of Monovinyl, Monopropionate this compound (MMD)
Incorporation of Deuterium into Specific Side Chains and Positions
Beyond total synthesis, deuterium can be incorporated into the protoporphyrin IX macrocycle through exchange reactions or by using labeled precursors in biosynthetic systems. These methods provide routes to specifically deuterated hemes for detailed structural and mechanistic studies.
One approach involves a base-catalyzed exchange reaction. When 2,4-diacetyldeuteroporphyrin-IX dimethyl ester (derived from protoporphyrin-IX) is treated with a base in a deuterated solvent (like deuterated methanol), the protons on the acetyl methyl groups are exchanged for deuterons. capes.gov.brlsu.edu Subsequent chemical reduction and dehydration not only convert the acetyl groups to vinyl groups but can also lead to deuterium incorporation at the vinyl and propionic chain positions, yielding a multi-deuterated protoporphyrin-IX derivative. capes.gov.brlsu.edu Studies on base-catalyzed deuteration of the methyl groups directly on protoporphyrin IX dimethyl ester have shown differential exchange rates, following the order 3-Me > 1-Me > 5-Me > 8-Me. researchgate.net
Deuterium can also be incorporated at the four bridging methine positions (α, β, γ, δ) of the porphyrin ring. For example, meso-tetradeuterocoproporphyrin-I tetramethyl ester can be prepared via exchange reactions. uni-muenchen.de
Furthermore, enzymatic methods using labeled precursors are powerful for creating specifically deuterated porphyrins. As mentioned previously, stereospecifically labeled porphobilinogen (B132115) can be used to produce protoporphyrin-IX with deuterium retained at the α, γ, and δ-meso positions. nih.gov In another example, deuterium-labeled coproheme was generated by feeding bacteria with 5-aminolevulinic acid that was synthesized with deuterium incorporated at specific positions. NMR analysis showed significant deuterium substitution at the propionate (B1217596) β-carbons and the meso carbons of the resulting coproporphyrinogen. montana.edu
The table below summarizes different methods for deuterium incorporation into porphyrin structures.
| Method | Target Position(s) | Precursor/Starting Material | Key Reagents/System | Reference |
| Total Synthesis | 1,5-Methyl groups | Monopyrroles | a,c-biladiene intermediates | capes.gov.brlsu.edu |
| Total Synthesis | 6,7-Propionate α-methylenes | a,c-biladiene dihydrobromide | Oxidative cyclization | worldscientific.com |
| Base-Catalyzed Exchange | 1,3,5,8-Methyl groups | Protoporphyrin IX dimethyl ester | Base in deuterated solvent | researchgate.net |
| Chemical Modification | 1,3-Methyl, vinyl, propionate groups | 2,4-Diacetyldeuteroporphyrin-IX | Base-catalyzed exchange, then reduction/dehydration | capes.gov.brlsu.edu |
| Biosynthesis | α, γ, δ-meso positions | 11-(R)-²H Porphobilinogen | Chicken erythrocyte hemolysate | nih.gov |
| Biosynthesis | Propionate β-carbons, meso carbons | Deuterium-labeled 5-aminolevulinic acid | Bacterial biosynthesis | montana.edu |
Spectroscopic Characterization of Deuteroheme and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and electronic properties of deuteroheme-containing proteins.
Proton NMR for Deuterium (B1214612) Exchange Analysis and Positional Regiochemistry
Proton NMR (¹H NMR) is instrumental in analyzing deuterium exchange and determining the positional regiochemistry of this compound within the heme pocket of proteins. The substitution of vinyl groups with protons in this compound simplifies the ¹H NMR spectrum, aiding in the assignment of resonances.
A key application of ¹H NMR is the study of heme orientation. In many reconstituted hemoproteins, the asymmetric this compound can insert into the heme pocket in two different orientations, differing by a 180° rotation about the α-γ meso axis. pnas.org This results in two sets of heme methyl resonances in the ¹H NMR spectrum, corresponding to the "normal" and "reversed" orientations. pnas.orgnih.gov The relative intensities of these peaks can be used to quantify the populations of the two orientational isomers. pnas.org
Furthermore, selective deuteration of the methyl groups of this compound allows for unambiguous assignment of the methyl resonances in the ¹H NMR spectrum. pnas.org By comparing the spectra of native and selectively deuterated this compound-reconstituted proteins, researchers can definitively identify which methyl group corresponds to which resonance. This technique has been crucial in establishing the existence of heme orientational disorder in reconstituted myoglobins. pnas.orglsu.edu
Hydrogen-deuterium exchange (H-D exchange) monitored by ¹H NMR provides insights into the solvent accessibility of protons in the protein. chemeurope.comwikipedia.org By dissolving the protein in D₂O, solvent-exposed protons will exchange with deuterium, leading to a decrease in the intensity of their corresponding signals in the ¹H NMR spectrum. wikipedia.org This method can be used to map the protein surface and identify regions involved in protein-protein interactions. chemeurope.com
1H-13C HSQC NMR for Structural Studies of Heme Proteins with Isotopically Labeled Hemes
Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy, which correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, is a powerful tool for studying the structure of large proteins containing isotopically labeled hemes. utoronto.caresearchgate.nethmdb.ca The use of ¹³C-labeled this compound enhances the sensitivity and resolution of the NMR experiment, facilitating the assignment of heme resonances. bmrb.io
¹H-¹³C HSQC experiments on this compound-reconstituted proteins provide detailed information about the electronic structure of the heme. The correlation peaks for the heme methyl groups are particularly informative. The large hyperfine shifts experienced by these nuclei due to the paramagnetic iron center provide a sensitive probe of the spin density distribution within the porphyrin macrocycle. bmrb.io
In studies of a consensus monomeric globin, reconstitution with a symmetric analogue of this compound, 2,4-dimethyl-deuteroheme, resulted in spectra consistent with a single heme-bound species, confirming that spectral heterogeneity in the native protein was due to the two possible orientations of the heme group. nih.gov This highlights the utility of this compound and its derivatives in simplifying complex NMR spectra and aiding in structural interpretation.
Hyperfine Shifts and Heme Orientation in Hemoproteins
The hyperfine shift of a nucleus is the difference between its observed chemical shift in a paramagnetic molecule and its chemical shift in a suitable diamagnetic reference compound. In paramagnetic hemoproteins, the unpaired electron spin on the iron atom causes large hyperfine shifts in the NMR signals of nearby nuclei, particularly those of the heme itself. pnas.orglsu.edu
The pattern of hyperfine-shifted heme methyl resonances in the ¹H NMR spectrum is highly sensitive to the orientation of the heme within the protein's heme pocket. pnas.orgnih.gov The asymmetric nature of the protein environment creates a low-symmetry perturbation on the π-system of the porphyrin, which is reflected in the hyperfine shifts. pnas.org As a result, the two orientational isomers of this compound in a protein exhibit distinct patterns of methyl hyperfine shifts. pnas.org
Studies have shown a correlation between the heme methyl ¹H hyperfine shift pattern and the angle (φ) between the projection of the proximal histidyl imidazole (B134444) plane onto the heme plane and the NII-Fe-NIV vector. nih.gov This relationship allows for the estimation of the orientation of the proximal histidine ligand with respect to the heme plane based on the observed hyperfine shifts. nih.govresearchgate.net The hyperfine shifts are also influenced by the interaction of the heme's peripheral side chains with the surrounding amino acid residues. nih.gov
Resonance Raman (RR) Spectroscopy
Resonance Raman (RR) spectroscopy is a vibrational spectroscopy technique that provides detailed information about the structure and environment of the heme cofactor in proteins. springernature.comnih.gov By tuning the laser excitation wavelength to coincide with an electronic absorption band of the heme (Soret or Q-bands), the vibrational modes of the heme are selectively enhanced, allowing them to be studied with high sensitivity and specificity. acs.orgasianjournalofphysics.com
Vibrational Analysis of this compound-Substituted Enzymes
The substitution of native heme with this compound simplifies the RR spectrum by removing the vibrational modes associated with the vinyl groups. This simplification aids in the assignment of the remaining porphyrin skeletal modes and allows for a more focused analysis of the heme-protein interactions.
RR studies on this compound-substituted enzymes have provided valuable insights into the influence of peripheral substituents on the electronic structure of the heme. For example, in horseradish peroxidase, the use of this compound helped to demonstrate the presence of at least two conformers of the ferrous CO complex, which differ in the tilt of the bound CO molecule relative to the heme plane. nih.gov The interconversion between these conformers was found to be pH-dependent. nih.gov
The vibrational frequencies of certain heme skeletal modes, known as marker bands, are sensitive to the oxidation and spin state of the iron, as well as the coordination environment. asianjournalofphysics.comacs.org For instance, the ν₄ band is a well-known oxidation state marker, while the ν₃ band is sensitive to both the oxidation and spin states. acs.org By analyzing the positions of these marker bands in this compound-substituted enzymes, researchers can characterize the state of the heme under various conditions.
| Enzyme | Ligand | RR Marker Band | Frequency (cm⁻¹) | Interpretation |
| Horseradish Peroxidase (this compound) | CO (Type I) | Fe-CO stretch | - | Tilted CO |
| Horseradish Peroxidase (this compound) | CO (Type II) | Fe-CO stretch | - | Less tilted CO |
| Myoglobin (B1173299) (this compound) | None (deoxy) | ν(Fe-His) | 222 ± 1 | Unchanged proximal ligand bond strength |
Table showing examples of RR marker bands in this compound-substituted enzymes. Note: Specific frequency values for the Fe-CO stretch in the different conformers were not provided in the abstract. nih.gov
Characterization of Heme-Protein Interactions and Conformational States
RR spectroscopy of this compound-reconstituted proteins is a powerful tool for characterizing the interactions between the heme and the surrounding protein matrix and for identifying different conformational states of the protein. nih.govku.dk The vibrational frequencies of the porphyrin macrocycle are sensitive to distortions induced by the protein environment. marquette.edu
In myoglobin reconstituted with this compound, RR spectroscopy revealed the presence of two distinct forms of the protein immediately after reconstitution, which were identified as the normal and reversed heme orientational isomers. nih.gov The RR spectra showed that the protein influences the π-electron system of the porphyrin primarily through the substituent at the 2-position. nih.gov
Studies on cytochrome c have shown that binding to negatively charged lipid surfaces induces two different conformational states. ku.dk In one state, the native six-coordinated low-spin configuration of the heme is preserved, while in the other, the heme crevice opens, and the iron exists in a thermal equilibrium between a five-coordinated high-spin and a new six-coordinated low-spin configuration. ku.dk RR spectroscopy was instrumental in identifying and characterizing these different conformational and coordination states.
The analysis of low-frequency modes in the RR spectrum can provide information about out-of-plane distortions of the heme macrocycle and interactions involving the heme propionate (B1217596) groups. asianjournalofphysics.com These interactions can play a role in modulating the functional properties of the heme, such as its reduction potential. researchgate.net
| Protein | Condition | Observed Change | Spectroscopic Evidence |
| Myoglobin | Heme Reconstitution | Two orientational isomers | Distinct RR spectra for normal and reversed forms nih.gov |
| Cytochrome c | Binding to anionic lipids | Two conformational states | Changes in RR fingerprint and marker bands ku.dk |
Table summarizing the use of RR spectroscopy to characterize heme-protein interactions and conformational states in this compound-containing proteins.
Analysis of Fe-C-O Configuration in Ferrous CO Complexes
The binding of carbon monoxide (CO) to the ferrous iron of heme is a critical aspect of the function of many heme proteins. Infrared and resonance Raman spectroscopy have been employed to study the Fe-C-O configuration in ferrous CO complexes of both native and this compound-substituted horseradish peroxidase. nih.govcapes.gov.br
Research has revealed the existence of at least two distinct conformers of the CO complex, which are interconvertible by changes in pH or the binding of substrates like benzhydroxamate. nih.govresearchgate.net These conformers exhibit different vibrational frequencies for the Fe-CO stretching and Fe-C-O bending modes, as well as the C-O stretching mode. nih.govcapes.gov.br
Type I Conformers: Predominant at acidic pH, these conformers display an infrared C-O stretch band below 1920 cm⁻¹. nih.govresearchgate.net This lower frequency is indicative of a more tilted Fe-C-O geometry. nih.gov
Type II Conformers: Dominant at alkaline pH, these conformers show a C-O stretch band above 1930 cm⁻¹. nih.govresearchgate.net This higher frequency suggests a more linear and perpendicular arrangement of the CO molecule with respect to the heme plane. nih.govresearchgate.net
For the this compound-substituted enzyme, the pKa for the pH-dependent interconversion between these two conformers was determined to be 8.3. nih.govresearchgate.net These findings have been interpreted to mean that steric hindrance from a protonated distal amino acid residue, likely a histidine, forces the bound CO into a more tilted configuration in the Type I conformer. nih.gov
| Conformer | Predominant pH | C-O Stretch (cm⁻¹) | Fe-C-O Geometry |
| Type I | Acidic | < 1920 | Tilted |
| Type II | Alkaline | > 1930 | Linear/Perpendicular |
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique for studying the electronic transitions of porphyrins and their metal complexes. The characteristic Soret and Q bands in the UV-Vis spectrum are sensitive to the oxidation state of the iron, ligand binding, and the local environment of the heme.
Monitoring Spectral Transitions During Enzymatic Reactions
UV-Vis spectroscopy is widely used to monitor the progress of enzymatic reactions involving this compound. For instance, in studies of heme degradation by the enzyme ChuW from Escherichia coli O157:H7, the turnover of this compound was followed by observing the decrease in its Soret band at 407 nm and the concurrent increase in absorbance at 439 nm and 780 nm. pnas.org An isosbestic point at 418 nm was observed during this reaction. pnas.org
Similarly, in the study of coproheme decarboxylase (ChdC), an enzyme that converts coproheme to heme b, UV-Vis spectroscopy was used to follow the reaction progress. mdpi.comnih.govfrontiersin.org The conversion of coproheme to the intermediate monovinyl, monopropionate this compound (MMD) and finally to heme b is accompanied by distinct spectral shifts. mdpi.com For example, the Soret maximum shifts from 392 nm for the coproheme-bound enzyme to 404 nm for the species formed after the addition of hydrogen peroxide. nih.govfrontiersin.org The rate of formation of an oxidized coproheme species in a catalytically inactive variant was determined by monitoring the appearance of a new band at 580 nm. nih.gov
These spectral changes allow for the determination of reaction kinetics and the identification of reaction intermediates. mdpi.comnih.gov
| Enzyme System | Substrate/Heme | Initial Soret Peak (nm) | Product/Intermediate Peaks (nm) | Isosbestic Point (nm) |
| ChuW | This compound | 407 | 439, 780 | 418 pnas.org |
| Coproheme Decarboxylase | Coproheme | 392 | 404 | N/A nih.govfrontiersin.org |
Characterization of Substituted Deuteroporphyrins
The electronic properties of deuteroporphyrin (B1211107) can be modulated by the introduction of various substituents onto the porphyrin ring. UV-Vis spectroscopy is a primary tool for characterizing these substituted deuteroporphyrins and their metal complexes. The position and intensity of the Soret and Q bands are sensitive to the electron-donating or electron-withdrawing nature of the substituents. acs.org
For example, studies on nickel(II) complexes of substituted deuteroporphyrins have shown how different axial ligands and peripheral substituents influence the electronic spectrum, providing insights into the structure and stability of these complexes. acs.org Similarly, the UV-Vis spectra of thioalkyl-substituted porphyrazines, which are structurally related to porphyrins, show distinct shifts in their Q and Soret bands upon metallation and changes in substitution, reflecting altered molecular symmetry and electronic structure. nih.gov
Determination of Extinction Coefficients for this compound Formation
Accurate extinction coefficients are crucial for quantitative studies of this compound formation and its reactions. These coefficients can be determined using UV-Vis spectroscopy. In a study of mitochondrial ferrochelatase, the enzyme that catalyzes the insertion of iron into porphyrins, a close correlation between the disappearance of deuteroporphyrin IX and the formation of this compound allowed for the precise determination of the extinction coefficient for this conversion. nih.gov A value of Δε (mM⁻¹·cm⁻¹) = 3.5 was determined for the wavelength pair 498-509 nm. nih.gov
In another study involving the enzyme ChuW, an extinction coefficient of 31.5 mM⁻¹·cm⁻¹ was calculated for the product absorbing at 780 nm, based on the isosbestic point at 418 nm and the initial concentration of this compound. pnas.org The millimolar extinction coefficient for this compound itself at its Soret maximum of 406 nm has been reported as 130 in a NaOH-pyridine solution. researchgate.net
| Compound/Reaction | Wavelength (nm) | Extinction Coefficient (mM⁻¹·cm⁻¹) | Conditions |
| This compound formation | 498-509 (difference) | 3.5 | Mitochondrial ferrochelatase assay nih.gov |
| ChuW product | 780 | 31.5 | Enzymatic assay pnas.org |
| This compound | 406 | 130 | 0.05 M NaOH-pyridine (1:1 v/v) researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the confirmation of isotopic substitutions.
Molecular Ion Peak Analysis for Deuterium Substitution Confirmation
Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique for studying protein structure and dynamics. nih.gov In the context of this compound, mass spectrometry can be used to confirm the incorporation of deuterium atoms into the molecule. The molecular ion peak (M+) in the mass spectrum of a deuterated compound will be shifted to a higher mass-to-charge ratio compared to its non-deuterated counterpart. libretexts.orgspectroscopyonline.com
The precise mass difference allows for the determination of the number of deuterium atoms incorporated. researchgate.net This is particularly useful in mechanistic studies where deuterium labeling is used to trace the fate of specific atoms during a reaction. For example, in studies of heme degradation, mass spectrometry of the products formed from deuterated substrates can provide definitive evidence for the proposed reaction mechanism. While specific examples for this compound itself are not detailed in the provided search results, the principle of using mass spectrometry to confirm deuterium substitution is a standard and widely applied analytical method. spectroscopyonline.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and to probe the vibrational modes of molecules. biorxiv.orgresearcher.life An FTIR spectrometer measures the absorption of infrared light by a sample, which excites molecular vibrations at specific frequencies corresponding to the energies of the bonds within the molecule. researcher.life The resulting FTIR spectrum is a unique "fingerprint" of the molecule, with characteristic bands corresponding to different stretching and bending vibrations. iarjset.com
In the context of this compound and its complexes, FTIR spectroscopy can provide valuable information on the structure and bonding of the porphyrin macrocycle and its substituents. For example, the C=O stretching vibrations of the propionate groups and the vibrational modes of the vinyl groups (if present) would give rise to characteristic absorption bands. The absence of N-H stretching vibrations (typically in the 3400-3500 cm⁻¹ region) would confirm the tertiary amine nature of the coordinated nitrogen atoms in the porphyrin ring. acenet.edu Furthermore, the C-N stretching vibrations within the porphyrin skeleton, usually found in the 1000-1250 cm⁻¹ range, can also be identified. acenet.edu
When this compound is bound to a protein or coordinated with external ligands, FTIR can detect changes in the vibrational frequencies of the heme itself and of the bound ligands. For instance, the binding of ligands like carbon monoxide (CO) to the iron center results in a strong C-O stretching band in the IR spectrum, the frequency of which is sensitive to the electronic environment of the iron and the steric effects within the heme pocket. frontiersin.org While specific FTIR data for this compound is not extensively detailed in the provided context, the principles of the technique allow for the characterization of its functional groups and its interactions within more complex systems. The interpretation of these spectra can be enhanced by quantum-chemical computations, which can predict vibrational frequencies and intensities. frontiersin.org
Table 2: General FTIR Absorption Regions for Functional Groups Relevant to this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H (of carboxylic acid) | Stretching | 3300 - 2500 (broad) |
| C-H (aromatic/vinyl) | Stretching | 3100 - 3000 |
| C=O (of carboxylic acid) | Stretching | 1725 - 1700 |
| C=C (aromatic/vinyl) | Stretching | 1680 - 1450 |
| C-N (in porphyrin ring) | Stretching | 1250 - 1000 |
Note: These are general ranges and the exact positions of the bands for this compound would depend on its specific chemical environment.
Mössbauer Spectroscopy for Iron-Binding Site Characterization
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common isotope studied in the context of heme proteins. pnas.orguni-bielefeld.de This method can precisely determine the oxidation state (e.g., ferrous Fe²⁺ or ferric Fe³⁺), spin state (high-spin or low-spin), and the coordination geometry of the iron atom within the this compound macrocycle. uni-bielefeld.dewpmucdn.com The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). wpmucdn.com
The isomer shift provides information about the electron density at the nucleus and is thus indicative of the oxidation state and the covalency of the iron's bonds. wpmucdn.com Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing insight into the electronic and geometric symmetry of the iron's coordination sphere. nukleonika.pl
In studies of ferriheme (B1240928) complexes, which serve as models for this compound-containing systems, Mössbauer spectroscopy has revealed how the orientation of axial ligands influences the electronic structure of the iron center. nih.gov For low-spin Fe(III) complexes, the Mössbauer parameters are sensitive to the dihedral angle between the planes of the axial ligands. nih.gov The spectra of these complexes can exhibit asymmetry, which is influenced by spin-spin and spin-lattice relaxation mechanisms. nukleonika.pl This technique is invaluable for characterizing the iron-binding active site of enzymes that utilize this compound or its derivatives, providing data that is complementary to other spectroscopic methods. pnas.org
Table 3: Representative Mössbauer Parameters for Iron Porphyrin Complexes
| Complex Type | Oxidation State | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
|---|---|---|---|---|
| Low-Spin Ferriheme Models | Fe³⁺ | Low-Spin | ~0.16 - 0.26 | ~1.39 - 2.09 |
| High-Spin Ferriporphyrin | Fe³⁺ | High-Spin | ~0.35 - 0.45 | ~0.60 - 0.90 |
| Low-Spin Ferrous Heme | Fe²⁺ | Low-Spin | ~0.40 - 0.50 | ~0.30 - 1.20 |
| High-Spin Ferrous Heme | Fe²⁺ | High-Spin | ~0.80 - 1.00 | ~2.00 - 2.40 |
Note: These values are illustrative and are based on data from various heme and porphyrin complexes. The exact parameters for a specific this compound complex would depend on its precise structure and environment. wpmucdn.comnih.gov
Cryogenic Electron Microscopy (Cryo-EM) for Structural Characterization of Enzyme States
Cryogenic electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution three-dimensional structures of biological macromolecules in their near-native states. biorxiv.org This method is particularly advantageous for large, flexible, or multi-component systems that are challenging to crystallize for X-ray crystallography. biorxiv.org
In the study of this compound-containing enzymes, cryo-EM can provide structural snapshots of different functional states throughout the catalytic cycle. A notable example is the structural characterization of coproheme decarboxylase, an enzyme that catalyzes the conversion of coproheme to heme b via a monovinyl, monopropionate this compound (MMD) intermediate. researcher.lifercsb.org The catalytic cycle of this enzyme involves at least four distinct states: the apo-form (without substrate), the substrate-bound form, the transient MMD-bound intermediate form, and the product-bound form. rcsb.org
Cryo-EM single-particle reconstruction has been successfully used to determine the structures of the apo and heme b-bound forms of coproheme decarboxylase. rcsb.org Having structural information for these different states helps to understand the conformational changes that occur during catalysis, such as the movement of flexible loops that interact with the porphyrin molecule. rcsb.org While obtaining a high-resolution structure of a transient intermediate like the MMD-bound state is challenging, cryo-EM analysis of the stable states provides crucial insights into the enzyme's mechanism and the structural basis for substrate and product binding, which is directly relevant to the role of the this compound intermediate. biorxiv.orgrcsb.org
Table 4: Application of Cryo-EM in Studying this compound-Related Enzyme States
| Enzyme State | Structural Information Provided by Cryo-EM | Significance |
|---|---|---|
| Apo-enzyme | Overall fold and conformation of the enzyme without any bound porphyrin. rcsb.org | Provides a baseline structure for comparison with substrate- and product-bound states. |
| Substrate-bound (Coproheme) | Reveals the initial binding mode of the substrate and the interactions within the active site. | Elucidates the mechanism of substrate recognition and positioning for catalysis. |
| Intermediate-bound (MMD) | Although transient, structural studies of stable analogs or trapped states can reveal the conformation during catalysis. rcsb.org | Key to understanding the step-wise chemical transformations and the role of the this compound intermediate. |
| Product-bound (Heme b) | Shows the final conformation of the enzyme with the product, highlighting changes from the substrate-bound state. rcsb.org | Provides insights into product release and the resetting of the enzyme for the next catalytic cycle. |
Deuteroheme in Heme Biosynthesis and Metabolism
Role as a Key Intermediate in Prokaryotic Heme Biosynthesis
In many Gram-positive bacteria, including those from the Firmicutes and Actinobacteria phyla, heme biosynthesis diverges from the canonical pathway found in eukaryotes and Gram-negative bacteria. frontiersin.orgnih.govuea.ac.uk This alternative route, known as the coproporphyrin-dependent pathway, utilizes coproheme as a substrate for the final steps of heme synthesis. uea.ac.uknih.govnih.gov Within this pathway, a specific form of deuteroheme emerges as a critical, albeit transient, molecule.
The conversion of coproheme to heme b (protoheme IX) is not a single-step reaction but proceeds through a sequential decarboxylation process. nih.govnih.govresearchgate.net The enzyme responsible, coproheme decarboxylase (ChdC), first acts on one of the two propionate (B1217596) side chains of coproheme. nih.gov This initial decarboxylation results in the formation of a three-propionate intermediate known as monovinyl, monopropionate this compound (MMD). nih.govacs.orgresearchgate.net MMD, also referred to as 2-monovinyl-4-monopropionyl this compound, is a transient species that is formed and then consumed within the enzyme's active site. nih.govresearchgate.net Its fleeting existence is a hallmark of the stepwise nature of this biosynthetic pathway. nih.govresearchgate.netresearchgate.net
The coproporphyrin-dependent pathway diverges from the classical pathway after the formation of coproporphyrinogen III. frontiersin.orgasm.org In this prokaryotic pathway, coproporphyrinogen III is oxidized to coproporphyrin III, followed by the insertion of iron to form coproheme. uea.ac.uknih.gov It is at this stage that this compound's precursor role becomes central. Coproheme serves as the direct substrate for the enzyme Coproheme Decarboxylase (ChdC), which catalyzes the final two steps of heme b synthesis. nih.gov The pathway can be summarized as follows:
Coproporphyrinogen III → Coproporphyrin III → Coproheme → Monovinyl, Monopropionate this compound (MMD) → Heme b
This positions MMD as the penultimate intermediate in this specific branch of heme biosynthesis, directly preceding the formation of the final product, heme b. acs.orgnih.gov
Enzymatic Transformations Involving this compound
The conversion of the intermediate MMD to the final product, heme b, is a sophisticated enzymatic process. This transformation is catalyzed by Coproheme Decarboxylase (ChdC), which orchestrates a precise sequence of oxidative reactions.
ChdC is the terminal enzyme in the coproporphyrin-dependent heme biosynthetic pathway. nih.govresearchgate.netconsensus.app Its function is to catalyze the oxidative decarboxylation of the two propionate side chains of coproheme. nih.gov The reaction with the intermediate, MMD, constitutes the second half of its catalytic cycle. nih.govnih.govmdpi.com
The oxidative power for the decarboxylation reactions is supplied by hydrogen peroxide (H₂O₂). nih.govacs.org For each decarboxylation step, one molecule of H₂O₂ is required. nih.gov The reaction mechanism is initiated when H₂O₂ interacts with the ferric iron center of the heme cofactor within the enzyme, leading to the formation of a highly reactive ferryl-oxo species known as Compound I. acs.orgmdpi.com
A key feature of the ChdC catalytic mechanism is the involvement of a protein-derived radical. nih.gov In many ChdCs, such as the one from Corynebacterium diphtheriae, a specific tyrosine residue (Y135) plays a crucial catalytic role. nih.govnih.govacs.org The initial Compound I species is rapidly converted to a different catalytically active state, characterized by an oxoiron(IV) center and a tyrosyl radical (Y135•). acs.orgmdpi.com This tyrosyl radical is proposed to directly participate in the cleavage of the propionate side chain. nih.govresearchgate.net The process is thought to proceed through a radical-based mechanism, where the tyrosyl radical attacks the β-carbon of the propionate group, initiating the decarboxylation and subsequent formation of the vinyl group. mdpi.com This entire sequence, involving hydrogen peroxide activation and a catalytic tyrosyl radical, occurs for both the conversion of coproheme to MMD and the subsequent conversion of MMD to heme b. mdpi.com
Table of Research Findings on this compound and ChdC
| Finding | Organism/Enzyme Studied | Key Methodologies | Reference |
|---|---|---|---|
| MMD is a transient intermediate in the sequential decarboxylation of coproheme to heme b. | Corynebacterium diphtheriae ChdC | Stopped-flow spectroscopy, HPLC, Mass spectrometry | nih.gov |
| The first decarboxylation (coproheme to MMD) targets the propionate at position 2 (p2). | Corynebacterium diphtheriae ChdC | X-ray crystallography, Site-directed mutagenesis | acs.org |
| The second decarboxylation (MMD to heme b) is analogous to the first but proceeds at a slower rate. | Corynebacterium diphtheriae ChdC | Stopped-flow spectroscopy, Reversed-phase chromatography | nih.govnih.gov |
| The reaction requires hydrogen peroxide and involves the formation of Compound I. | Corynebacterium diphtheriae ChdC | X-ray crystallography, Spectroscopy | acs.orgmdpi.com |
| A catalytic tyrosyl radical (Y135•) is essential for initiating the decarboxylation. | Corynebacterium diphtheriae ChdC | Site-directed mutagenesis, Spectroscopy | nih.govacs.org |
| MMD undergoes a reorientation within the active site before the second decarboxylation. | Corynebacterium diphtheriae ChdC | X-ray crystallography | acs.orgmdpi.com |
Coproheme Decarboxylase (ChdC) Activity with MMD
Reorientation Mechanism of MMD in the Active Site
Information regarding the specific reorientation mechanism of a mitochondrial mesoporphyrinogen IX monooxygenase (MMD) in its active site is not extensively detailed in the available research.
Ferrochelatase Activity and this compound Formation
Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for catalyzing the insertion of ferrous iron into a porphyrin ring. ebi.ac.uk While its natural substrate is protoporphyrin IX, ferrochelatase can also utilize other porphyrin substrates, including deuteroporphyrin (B1211107) IX, to form the corresponding heme, in this case, this compound. nih.gov The study of ferrochelatase activity with deuteroporphyrin IX as a substrate has been instrumental in elucidating the enzyme's catalytic mechanism.
Iron Insertion into Deuteroporphyrin IX
The insertion of ferrous iron into deuteroporphyrin IX by ferrochelatase is a critical step in the formation of this compound. ebi.ac.uk The enzyme facilitates this reaction by distorting the planar structure of the porphyrin macrocycle, making the nitrogen lone pairs more accessible to the ferrous ion. wikipedia.org A conserved histidine residue within the active site is believed to play a key role in binding the metal substrate, while a conserved glutamate (B1630785) residue is thought to be involved in the catalytic process. nih.gov The active site of ferrochelatase provides a hydrophobic environment that accommodates the porphyrin ring, with specific interactions guiding the correct orientation for efficient iron chelation. pnas.org The mechanism involves the deprotonation of the porphyrin nitrogens, a process that is facilitated by key amino acid residues within the active site. ebi.ac.uk
| Key Residue | Proposed Function in Iron Insertion |
|---|---|
| Conserved Histidine | Binding of the ferrous iron substrate. nih.gov |
| Conserved Glutamate | Participates in the catalytic process. nih.gov |
Influence of Oxidizable Substrates and Oxygen Concentration on Ferrochelatase Activity
The activity of ferrochelatase can be influenced by the presence of oxidizable substrates and the concentration of oxygen. Under aerobic conditions, the enzyme can utilize zinc as a substrate in the absence of iron. wikipedia.org The stability and activity of mammalian ferrochelatase, which contains a [2Fe-2S] cluster, are sensitive to oxygen levels. nih.gov Studies have shown that ferrochelatase activity and protein levels are increased in cells cultured at reduced oxygen concentrations (6% O₂) compared to normal atmospheric conditions (21% O₂). nih.gov This suggests that the ferrochelatase holo-protein is more stable under lower oxygen conditions. Conversely, exposure to mitochondrial pro-oxidants can lead to a rapid decrease in ferrochelatase levels, indicating that oxidative stress can negatively impact the enzyme. nih.gov The redox state of the cell, influenced by oxidizable substrates and oxygen, can therefore modulate the final step of heme biosynthesis. nih.gov
Kinetic and pH-Dependent Studies of Ferrochelatase
Kinetic studies of ferrochelatase have provided significant insights into its mechanism. The enzyme exhibits a pH optimum for its activity, with studies on murine ferrochelatase showing a single optimum at pH 8.5 under anaerobic conditions. researchgate.net This is slightly more basic than the previously reported optimum of pH 7.5 under aerobic conditions in the presence of dithiothreitol (B142953) (DTT). researchgate.net The reaction mechanism is pH-dependent, with a conserved histidine-glutamate pair in the active site playing a crucial role in coordinating the metal ion insertion. researchgate.net Pre-steady-state kinetic experiments have demonstrated that the protonation state of the glutamate residue is related to the conformational state of the enzyme. researchgate.net
| Enzyme Source | Condition | pH Optimum |
|---|---|---|
| Murine Ferrochelatase | Anaerobic, without DTT | 8.5 researchgate.net |
| Rat Liver Ferrochelatase | Aerobic, with DTT | 7.5 researchgate.net |
Analogous Roles and Probes in Eukaryotic Systems (e.g., Yeast)
In eukaryotic systems such as the yeast Saccharomyces cerevisiae, this compound and its precursor deuteroporphyrin IX have been utilized as valuable tools to investigate heme metabolism and its regulatory functions. portlandpress.com
Anaerobic Heme Breakdown Pathwaysnih.gov
In contrast to the well-characterized aerobic heme degradation pathways, the anaerobic breakdown of heme is a more recently elucidated process, particularly in pathogenic bacteria that inhabit anaerobic environments such as the human gut. nih.gov These pathways are crucial for such organisms to acquire iron from host heme. A key enzyme in this process is ChuW, a member of the radical S-adenosylmethionine (SAM) superfamily, which catalyzes the oxygen-independent degradation of the porphyrin ring. nih.govnih.gov
Research has demonstrated that the enzymatic activity of ChuW is not strictly limited to heme. Studies utilizing this compound, a derivative of heme that lacks the vinyl groups at positions 2 and 4 of the porphyrin ring and instead has protons, have provided significant insights into the mechanism of anaerobic heme catabolism. nih.gov
When this compound is incubated with reduced ChuW, a clear enzymatic reaction is observed. Spectroscopic analysis shows a decrease in the intensity of the major Soret band of this compound and the concomitant appearance of new absorption peaks corresponding to the product, termed deuteroanaerobilin. nih.govnih.gov This transformation indicates that the vinyl groups of heme are not essential for substrate recognition and degradation by ChuW.
Further reinforcing the dispensability of the central iron atom for the catalytic mechanism, ChuW has been shown to degrade deuteroporphyrin IX, the metal-free analog of this compound, to form the same product, deuteroanaerobilin. nih.gov This finding highlights a fundamental difference from aerobic heme oxygenases, where the iron atom plays a critical role in the catalytic cycle.
The product of this compound degradation, deuteroanaerobilin, is a substrate for the subsequent enzyme in the pathway, ChuY. ChuY functions as an anaerobilin reductase, catalyzing the reduction of deuteroanaerobilin to deuteroanaerorubin. Mass spectrometry analysis has confirmed the identity of these products, showing a two-electron reduction of deuteroanaerobilin to form deuteroanaerorubin.
There is also evidence for a synergistic interplay between the components of this anaerobic heme degradation system. The presence of ChuX and ChuY has been shown to have an additive effect on the turnover rate of ChuW, suggesting a more complex interaction between these three proteins to efficiently break down heme and its derivatives in an anaerobic setting. nih.gov
The following tables summarize the key findings from research on the anaerobic breakdown of this compound.
Table 1: Spectroscopic Data for the Anaerobic Degradation of this compound by ChuW
| Substrate | Enzyme | Product | Key Absorption Peaks of Product (nm) |
| This compound | ChuW | Deuteroanaerobilin | 439 and 780 nih.gov |
| Deuteroporphyrin IX | ChuW | Deuteroanaerobilin | 439 and 780 nih.gov |
Table 2: Products of the Anaerobic this compound Degradation Pathway
| Substrate | Enzyme(s) | Product | Analytical Method | Key Finding |
| This compound | ChuW | Deuteroanaerobilin (DAB) | LC-MS | Confirmed product formation nih.gov |
| Deuteroanaerobilin | ChuY | Deuteroanaerorubin | Mass Spectrometry | Two-electron reduction of the substrate |
Deuteroheme Protein Interactions and Structural Studies
Binding Affinity and Stoichiometry with Heme-Binding Proteins
The interaction between deuteroheme and heme-binding proteins is characterized by specific binding affinities and stoichiometries, which are influenced by the protein partner, the presence and nature of the central metal ion, and the ambient pH.
This compound binds to several key serum proteins, which are crucial for heme transport and scavenging.
Hemopexin : Rabbit apohemopexin binds iron-deuteroporphyrin IX (this compound) in a 1:1 molar ratio. researchgate.net The estimated dissociation constant (Kd) for this complex is less than or equal to 10⁻⁸ M, indicating a strong binding affinity, comparable to that of native heme (iron-protoporphyrin IX). researchgate.net In cases of hemolysis where heme is released into the bloodstream, it initially binds to hemopexin. researchgate.netbiorxiv.org Once hemopexin is saturated, excess heme then binds to serum albumin. researchgate.netbiorxiv.org
Serum Albumin : While hemopexin has a higher affinity for heme, the significantly greater molar concentration of albumin in plasma means that heme can initially associate with albumin. reactome.org Subsequently, a direct transfer of ferriheme (B1240928) from albumin to hemopexin occurs. reactome.orgnih.gov Studies show that when free heme is introduced to a mixture of apo-hemopexin and apo-albumin, it is initially bound by albumin, but over 90% is transferred to hemopexin within 24 hours. nih.gov
Table 1: Binding Characteristics of this compound with Rabbit Hemopexin
| Parameter | Value | Reference |
| Molar Ratio | 1:1 | researchgate.net |
| Dissociation Constant (Kd) | ≤10⁻⁸ M | researchgate.net |
The strength of the this compound-protein interaction is significantly modulated by the central metal ion chelated by the porphyrin ring.
Research on rabbit hemopexin has shown that the nature of the chelated metal has a more substantial impact on binding strength than the substitutions at positions 2 and 4 of the porphyrin ring. researchgate.net This is demonstrated by the relative affinity of rabbit hemopexin for different metallo-deuteroporphyrins. researchgate.net Displacement experiments have established a clear hierarchy in binding affinity. researchgate.net
The relative affinity for rabbit hemopexin follows the order:
this compound > Nickel-deuteroporphyrin IX > Deuteroporphyrin (B1211107) IX researchgate.net
Cobalt-deuteroporphyrin > Nickel-deuteroporphyrin researchgate.net
Furthermore, substituting protoheme with this compound in certain hemoproteins, such as insect hemoglobins (B146990) and soluble guanylate cyclase, has been shown to increase their affinity for oxygen. nih.govcapes.gov.br
Table 2: Relative Binding Affinity of this compound Analogs to Rabbit Hemopexin
| Compound | Relative Affinity | Reference |
| This compound | Highest | researchgate.net |
| Cobalt-deuteroporphyrin | Higher than Nickel-deuteroporphyrin | researchgate.net |
| Nickel-deuteroporphyrin IX | Lower than this compound and Cobalt-deuteroporphyrin | researchgate.net |
| Deuteroporphyrin IX | Lowest | researchgate.net |
The formation and stability of this compound-protein complexes are highly dependent on pH.
The interaction between this compound and rabbit hemopexin is a clear example of this pH dependence. researchgate.net Studies monitoring the association and dissociation of the this compound-hemopexin complex reveal that binding is optimal within a specific pH range. researchgate.net
Optimal Binding : Equimolar (1:1) binding occurs in the pH range of 6.0 to 9.5. researchgate.net
Acidic and Alkaline Dissociation : The complex begins to dissociate outside this range, with 50% saturation observed at pH 4.9 on the acidic side and pH 10.7 on the alkaline side. researchgate.net
No Binding : Complex formation is completely inhibited at pH values below 4.0 or above 11.2. researchgate.net
This pH-dependent behavior is critical for the physiological release and transfer of heme between proteins in different cellular compartments, which can have varying pH levels. nih.gov
Table 3: pH Dependence of this compound-Rabbit Hemopexin Complex Formation
| pH Range | Binding Characteristics | Reference |
| < 4.0 | No binding | researchgate.net |
| 4.9 | 50% saturation | researchgate.net |
| 6.0 - 9.5 | Equimolar (1:1) binding | researchgate.net |
| 10.7 | 50% saturation | researchgate.net |
| > 11.2 | No binding | researchgate.net |
Structural Characterization of this compound in Protein Environments
Structural studies provide a detailed view of how this compound is accommodated within protein structures, highlighting the specific interactions that stabilize the complex.
The active site architecture of proteins dictates how this compound (or its intermediates) is bound and processed. In the enzyme coproheme decarboxylase, which catalyzes the conversion of coproheme to heme b, a this compound derivative called monovinyl, monopropionate this compound (MMD) is formed as a transient intermediate. nih.govmdpi.com
The stabilization of substrates and intermediates within the active site of this enzyme relies on an extensive hydrogen-bond network. mdpi.comresearchgate.net This network involves:
Specific Amino Acid Residues : Polar amino acids in the heme pocket form direct hydrogen bonds with the propionate (B1217596) groups of the porphyrin. mdpi.com For instance, in Corynebacterium diphtheriae ChdC, propionate groups are H-bonded to residues such as Arg139, Trp143, and Asn115. mdpi.com
Water Molecules : Water molecules often mediate hydrogen bonds between the porphyrin propionates and protein residues, contributing to the stability of the complex. mdpi.com
Propionate Groups : The propionate side chains of the porphyrin ring itself are key participants in this H-bonding network, anchoring the molecule within the active site. mdpi.comresearchgate.net
The specific architecture of the active site and its H-bonding network are critical for the enzyme's catalytic function. nih.govdntb.gov.ua
The heme pocket is the specific crevice within a hemoprotein where the heme prosthetic group resides. Its properties are defined by the surrounding amino acid residues and dictate the orientation and reactivity of the bound heme.
Hydrophobicity : Heme pockets are generally hydrophobic environments, which helps to shield the heme iron from oxidation. uniroma3.it
Asymmetric Interactions : The interactions between the apoprotein and the heme molecule within the pocket are characteristically asymmetric, which influences the electronic properties of the heme. pnas.org
Heme Orientation : this compound can exhibit rotational disorder within the heme pocket. Studies on the HmuY protein from Porphyromonas gingivalis have shown that this compound can adopt both a "normal" and an "inverted" orientation, where the porphyrin is rotated 180 degrees about the α-γ meso axis. pnas.orgresearchgate.net This flexibility in binding can affect the protein's function.
Polarity and Water Content : The polarity of the heme pocket can be influenced by factors such as pH. For example, in horseradish peroxidase, changes in pH alter the protonation state of the distal histidine, which in turn affects the structure, polarity, and number of water molecules within the distal part of the heme pocket. nih.gov
Conformational Studies of Enzyme-Deuteroheme Complexes
The substitution of native protoheme with this compound in various heme proteins has been a valuable tool for investigating the structural and functional dynamics of the active site. Conformational studies of these enzyme-deuteroheme complexes reveal subtle but significant changes in protein structure and ligand binding, providing insights into the enzyme's mechanism.
In horseradish peroxidase (HRP), the replacement of the native heme with this compound has been used to study the configuration of the iron-ligand complex. Spectroscopic studies of the ferrous CO complex of this compound-substituted HRP demonstrated the existence of at least two distinct conformers. nih.gov These conformers, designated Type I and Type II, are interconvertible and their predominance is pH-dependent. nih.gov The pKa value for this pH-dependent interconversion in the this compound-substituted enzyme was determined to be 8.3. nih.gov
Type I conformers , which are predominant in acidic conditions, are characterized by a more tilted carbon monoxide (CO) molecule relative to the heme plane. This conformation is thought to arise from steric hindrance caused by a protonated distal histidine residue. nih.gov
Type II conformers become the dominant species in alkaline pH. In this form, the bound CO molecule is less tilted. nih.gov
The binding of substrates, such as benzhydroxamic acid, can also induce the interconversion between these conformers. nih.gov These findings suggest that the electronic nature of the heme, as modified by the vinyl-to-proton substitution in this compound, influences the local protein environment and its response to changes in pH and substrate binding.
Studies on reconstituted myoglobins with this compound derivatives have also highlighted the impact of the prosthetic group on protein conformation. The reconstitution process itself can influence the final structure, with the potential for the heme group to be incorporated in a disordered state, characterized by a 180-degree rotation. nih.gov Research has shown that the fraction of this disordered component can be minimized by carrying out the reconstitution with high-spin ferric this compound derivatives within an optimal pH range of 8 to 9.5. nih.gov
Enzyme Engineering to Alter this compound-Related Reactivity or Specificity
Enzyme engineering has emerged as a powerful strategy to modify the catalytic properties of heme enzymes, including those involving this compound or its derivatives. mpg.de By making precise changes to the amino acid sequence, researchers can alter reactivity and specificity, often to create novel biocatalysts or to probe enzymatic mechanisms. stanford.edunih.gov A key area of this research involves coproheme decarboxylase (ChdC), an enzyme that catalyzes the final two steps in an alternative heme b biosynthesis pathway. nih.govfrontiersin.org The natural reaction involves the stepwise conversion of coproheme to heme b via a monovinyl, monopropionyl this compound (MMD) intermediate. mdpi.comacs.org Engineering efforts have focused on altering the stereospecificity of this reaction to produce specific this compound isomers. nih.govfrontiersin.org
Site-Directed Mutagenesis for Mechanistic Probes
In the study of coproheme decarboxylase from Corynebacterium diphtheriae (CdChdC), mutagenesis has been crucial for elucidating the reaction mechanism. The enzyme naturally decarboxylates the propionate at position 2 (p2) first, followed by the propionate at position 4 (p4). nih.govfrontiersin.org Key mutations have been introduced to probe and alter this sequence:
Y135A: The catalytic tyrosine at position 135 is essential for both decarboxylation steps. acs.org Mutating it to alanine (B10760859) (Y135A) inactivates the enzyme, confirming its critical role in the radical-based mechanism. mdpi.comfrontiersin.org
H118F: In actinobacterial ChdCs, a distal histidine (H118) is crucial for activating hydrogen peroxide, the co-substrate for the reaction. acs.org Replacing this histidine with phenylalanine (H118F) disrupts the second decarboxylation step, leading to the accumulation of the natural intermediate, 2-monovinyl-4-monopropionyl this compound. mdpi.com This variant has been instrumental in producing and purifying this specific this compound isomer for further studies. mdpi.com
W183Y: To reverse the order of decarboxylation, researchers introduced a tyrosine at position 183 (W183Y), in proximity to the p4 propionate. nih.govfrontiersin.org The goal was to create a new, artificial radical site that could catalyze the cleavage of the p4 propionate first. nih.govfrontiersin.org
Y135A/W183Y: This double mutant was designed to eliminate the native catalytic site (Y135A) and introduce the new one (W183Y), with the aim of exclusively producing 2-monopropionyl-4-monovinyl this compound. nih.govfrontiersin.org
Similarly, in horseradish peroxidase, the mutation of Phe-221 to Met was used as a probe. Phe-221 is stacked against the proximal histidine ligand (His-170). The F221M mutation resulted in significant spectroscopic changes, indicating a perturbation of the heme pocket, including increased solvent accessibility for the His-170 ligand. nih.gov
Table 1: Examples of Site-Directed Mutagenesis in this compound-Related Enzymes
| Enzyme | Mutation | Purpose/Observation | Reference |
|---|---|---|---|
| Coproheme Decarboxylase (CdChdC) | Y135A | Probe the role of the catalytic tyrosine. Resulted in enzyme inactivation. | mdpi.comfrontiersin.org |
| Coproheme Decarboxylase (CdChdC) | H118F | Probe the role of the distal histidine. Resulted in the accumulation of the 2-monovinyl-4-monopropionyl this compound intermediate. | mdpi.com |
| Coproheme Decarboxylase (CdChdC) | W183Y | Attempt to reverse stereospecificity by creating a new catalytic site near the p4 propionate. | nih.govfrontiersin.org |
| Coproheme Decarboxylase (CdChdC) | Y135A/W183Y | Attempt to isolate the new catalytic site (W183Y) by removing the native one (Y135A) to force production of 2-monopropionyl-4-monovinyl this compound. | nih.govfrontiersin.org |
| Horseradish Peroxidase (HRP) | F221M | Probe the interaction between the proximal ligand and its environment. Resulted in perturbation of the heme pocket. | nih.gov |
Designing Stereospecific Monovinyl, Monopropionyl Deuterohemes
A significant goal of engineering coproheme decarboxylase is to control the stereospecificity of the reaction to produce specific isomers of monovinyl, monopropionyl this compound (MMD). nih.govfrontiersin.org The native reaction stereospecifically produces the 2-monovinyl-4-monopropionyl isomer as an intermediate. nih.govfrontiersin.org The alternative isomer, 2-monopropionyl-4-monovinyl this compound, is a valuable compound for various biochemical studies.
The design strategy to achieve this reversal of specificity is based on rational redesign of the enzyme's active site. nih.govfrontiersin.org The native enzyme, Corynebacterium diphtheriae coproheme decarboxylase (CdChdC), has a catalytic tyrosine (Y135) positioned to abstract a hydrogen atom from the p2 propionate. nih.govfrontiersin.orgacs.org To alter this, researchers aimed to introduce a new catalytic tyrosine residue near the p4 propionate, effectively creating a new active site. nih.govfrontiersin.org
The W183Y mutation was designed for this purpose, placing a tyrosine in proximity to the p4 propionate. nih.govfrontiersin.org The hypothesis was that this new tyrosine could be activated to a radical species and initiate decarboxylation at position 4 before it occurs at position 2. nih.govfrontiersin.org To further force this outcome, a double mutant, Y135A/W183Y, was created. nih.govfrontiersin.org This variant removes the original catalytic residue (Y135) and introduces the new one (Y183), with the goal of stereospecifically producing 2-monopropionyl-4-monovinyl this compound. nih.govfrontiersin.org
However, while these rationally designed variants were successfully produced and characterized, the engineered Tyr183 radical could not be shown to catalyze the desired decarboxylation. nih.govfrontiersin.orgfrontiersin.org This indicates that simply positioning a tyrosine residue in the correct location is not sufficient to replicate catalytic function, and other factors, such as precise orientation, protein dynamics, or substrate reorientation, are also critical. nih.govfrontiersin.org
Table 2: Engineered Coproheme Decarboxylase Variants for Stereospecific this compound Synthesis
| Enzyme Variant | Design Rationale | Intended Product | Observed Outcome | Reference |
|---|---|---|---|---|
| Wild-Type (WT) | Natural enzyme function. | Heme b (via 2-monovinyl-4-monopropionyl this compound intermediate) | Produces Heme b. | nih.govfrontiersin.org |
| H118F | Disrupt the second decarboxylation step. | Accumulation of 2-monovinyl-4-monopropionyl this compound. | Successfully accumulates the intermediate. | mdpi.com |
| W183Y | Introduce a new catalytic site at p4 to compete with the native site at p2. | A mixture of MMD isomers, potentially favoring 2-monopropionyl-4-monovinyl this compound. | No p4 decarboxylation catalyzed by the new Tyr183 radical was observed. | nih.govfrontiersin.org |
| Y135A/W183Y | Remove the native catalytic site (p2) and introduce a new one (p4). | Stereospecific production of 2-monopropionyl-4-monovinyl this compound. | No decarboxylation was catalyzed. | nih.govfrontiersin.orgfrontiersin.org |
Compound Index
Computational and Theoretical Investigations of Deuteroheme Systems
Molecular Dynamics (MD) Simulations of Deuteroheme-Protein Complexes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to gain insights into the dynamics of protein-protein complexes and understand how these interactions influence function. For heme-containing proteins, MD simulations can reveal the relationship between the protein environment and the distortion of the heme porphyrin, which is crucial for its biological functions like oxygen transport and electron transfer. mdpi.com The simulations involve calculating the forces between atoms and using them to predict their subsequent motions, providing a dynamic view of the molecule's behavior. nih.gov
While specific MD simulation studies focused exclusively on this compound are not extensively documented in the provided literature, the methodology is well-established for closely related heme derivatives and their protein complexes. For instance, MD simulations have been used to analyze the interaction of coproheme with the protein HemQ. acs.orgnih.gov These simulations help to identify key amino acid residues involved in binding and to understand the flexibility of the heme cavity and substrate access channels. acs.orgnih.gov
A pertinent example is the study of coproheme decarboxylase (ChdC), an enzyme that catalyzes the sequential decarboxylation of coproheme to form heme b. researchgate.netmdpi.com Targeted molecular dynamics simulations were employed to investigate the reorientation of the reaction intermediate, harderoheme, within the enzyme's active site. researchgate.netmdpi.com These simulations validated that harderoheme is capable of rotating within the active site to position its second propionate (B1217596) group for decarboxylation, a crucial step in the catalytic cycle. researchgate.netmdpi.com Such computational approaches provide a detailed, dynamic picture of the structural changes that occur upon ligand binding and during enzymatic reactions.
Table 1: Parameters for a Typical Molecular Dynamics Simulation of a Heme-Protein Complex This table is a representative example based on methodologies described for similar systems. acs.orgnih.gov
| Parameter | Value/Description |
| Software Package | GROMOS11, AMBER, CHARMM, GROMACS |
| Force Field | GROMOS 54A7, AMBER, CHARMM |
| Water Model | SPC (Simple Point Charge) |
| System Charge | Neutralized with counter-ions (e.g., Na+) |
| Box Type | Periodic Rectangular |
| Long-Range Interactions | Reaction-field scheme |
| Short-Range Interactions | Calculated from a pairlist, updated periodically |
| Simulation Time | Nanoseconds to microseconds |
Docking Studies and in silico Calculations for Reaction Pathways
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is widely used to screen large databases of potential drugs and to understand the binding affinity and interaction between a ligand and a protein's active site. nih.govmdpi.com The process generates multiple possible conformations of the ligand within the binding pocket and uses a scoring function to rank them, with lower binding free energy typically indicating a more stable complex. nih.govmdpi.com
In silico calculations are essential for elucidating complex reaction pathways. For heme systems, this can involve quantum mechanics (QM), molecular mechanics (MM), or hybrid QM/MM methods to model the electronic and structural changes during a reaction. mdpi.comosu.edu These calculations help in understanding mechanistic aspects of carbene transfer reactions, the electronic structure of heme carbenes, and the effects of the protein environment on reactivity. nih.gov
In the context of heme biosynthesis, computational studies have been instrumental in understanding the mechanism of enzymes like coproheme decarboxylase. mdpi.com For the intermediate harderoheme, a combination of modeling and targeted MD simulations was used to calculate the energy barrier for its rotation within the active site. mdpi.com The study compared the energy profile of this rotation mechanism to an alternative release-rebinding mechanism, concluding that rotation within the active site is significantly more favorable. mdpi.com The calculated energy barrier for this crucial reorientation step was found to be 19.06 kcal·mol⁻¹. mdpi.com
Table 2: Example of Energy Barrier Calculation for a Heme Derivative Intermediate
| Process | System | Method | Calculated Energy Barrier (kcal·mol⁻¹) | Finding |
| Reorientation | Harderoheme in GsChdC | Targeted Molecular Dynamics | 19.06 | Rotation mechanism is more favorable than release-rebinding. mdpi.com |
Theoretical Models for Ligand Binding and Allosteric Effects in Heme Proteins
The function of many proteins, including heme proteins, is regulated by the binding of effector molecules to sites other than the active site—a phenomenon known as allostery. libretexts.org Allosteric regulation can either enhance (activation) or decrease (inhibition) the protein's activity. libretexts.org Two primary models describe these cooperative effects: the Monod-Wyman-Changeux (MWC) or "concerted" model, and the Koshland-Némethy-Filmer (KNF) or "sequential" model. libretexts.org
The concerted model posits that the protein subunits exist in one of two conformational states: a low-affinity "tense" (T) state or a high-affinity "relaxed" (R) state. libretexts.orgcmu.edu All subunits must be in the same state, and the binding of a ligand shifts the equilibrium between the T and R states. libretexts.orgcmu.edu In contrast, the sequential model allows for intermediate states, where the binding of a ligand to one subunit induces a conformational change in that subunit, which in turn can influence the affinity of adjacent subunits for the ligand via an induced-fit mechanism. libretexts.org
In heme proteins like hemoglobin, the binding of oxygen is a classic example of positive cooperativity explained by allosteric models. cmu.edu Ligand binding can induce significant allosteric shifts, reducing fluctuations at the binding site while increasing them at remote sites, thereby transmitting a signal across the protein. nih.gov These conformational changes are accompanied by alterations in protein packing and vibrational motions, which are central to the allosteric regulation of protein function. nih.gov Theoretical models are crucial for analyzing the crosstalk between protomers in dimeric receptors and for understanding how this communication leads to cooperative binding. nih.gov
Energy Landscape Analysis of Heme Breakdown
The energy landscape theory provides a framework for understanding the thermodynamics and dynamics of complex biomolecular processes, such as protein folding and enzymatic reactions. rsc.orgresearchgate.net The landscape is a multi-dimensional surface where the elevation represents the potential energy of the system, and the valleys or minima correspond to stable or metastable conformational substates. researchgate.netnih.gov The barriers between these minima dictate the kinetics of transitions between states. researchgate.net
This approach has been successfully applied to investigate the anaerobic breakdown of heme. rsc.org In studies of the enzyme HemS, comparative analyses using this compound and mesoheme were conducted to elucidate the reaction mechanism. rsc.org Energy Landscape Theory (ELT) was employed to analyze the transient and weak binding of the NADH cofactor, which proved difficult to study with conventional methods. rsc.org
The analysis revealed that the energy landscape for the wild-type enzyme features a wide funnel with multiple minima where NADH and the heme are in close proximity, primed for reaction. nih.gov In contrast, for a mutant enzyme (F104AF199A) where a key "phenylalanine gate" is disrupted, the energy landscape is markedly different. nih.gov The funnel is narrower, there are fewer minima where the reactants are close, and the lowest energy structure is no longer optimal for facilitating the reaction. nih.gov This suggests that the mutations create a rougher energy landscape with more kinetic traps, reducing the efficiency of heme breakdown. nih.gov This use of energy landscape analysis provides critical information on how protein dynamics and structure guide enzymatic function. nih.gov
Deuteroheme As a Research Tool and Probe
Isotopic Labeling Strategies for Structural and Functional Characterization
Isotopic labeling of heme is a powerful strategy for elucidating the structure-function relationships in hemoproteins. By introducing isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the heme molecule, specific atoms or groups can be monitored using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Resonance Raman (RR) spectroscopy. researchgate.netmarquette.edu This approach simplifies complex spectra and allows for the unambiguous assignment of signals to specific parts of the heme cofactor. marquette.edu
An efficient method for producing isotopically enriched heme involves the use of bacterial expression systems, such as Escherichia coli, to produce a heme-binding protein. nih.gov A common strategy is to supplement the growth medium with an isotopically labeled precursor of heme biosynthesis, such as 5-aminolevulinic acid (ALA). nih.govnih.gov When labeled ALA is added to the culture during the expression of a heme protein, the bacterial machinery incorporates the isotopes into the heme molecule. nih.gov This method is particularly effective because ALA is a committed precursor, leading to high levels of isotopic enrichment in the synthesized heme, often exceeding 85%. nih.gov
The expressed holoprotein, containing the newly synthesized labeled heme, serves as a reservoir. Since the heme is not covalently bound in many of these expressed proteins (like cytochrome b5), it can be chemically extracted and subsequently used to reconstitute other apoproteins for study. nih.gov This biosynthetic approach is often more efficient than relying on precursors like glutamate (B1630785), which can be diverted into other metabolic pathways, leading to isotopic dilution. nih.gov
Table 1: Comparison of Precursors for Biosynthetic Heme Labeling This is an interactive table. Click on the headers to sort.
| Precursor | Isotopic Incorporation Efficiency | Rationale |
|---|---|---|
| Labeled 5-aminolevulinic acid (ALA) | High (>85%) | Committed precursor in the heme biosynthetic pathway, minimizing isotopic dilution. nih.gov |
| Labeled Glutamate | Low | General precursor that can enter multiple metabolic pathways, leading to significant isotopic dilution. nih.gov |
Multiheme cytochromes, proteins containing multiple heme groups, present a significant challenge for structural and functional analysis due to their complexity. researchgate.net Selective isotopic labeling of individual hemes within these proteins is a crucial technique to deconvolve their spectroscopic signals and understand their individual roles in electron transfer and catalysis. researchgate.netnih.gov
A successful strategy involves the recombinant expression of multiheme cytochromes in E. coli while controlling the heme biosynthetic pathway. nih.gov By supplementing the growth media with isotopically labeled ALA, researchers can achieve efficient incorporation of labeled hemes into the expressed proteins. researchgate.netnih.gov This method has been demonstrated with a small tetraheme cytochrome from Shewanella oneidensis MR-1, yielding significant quantities of protein with specifically labeled hemes. nih.gov Such selective labeling provides spectral simplification, which is highly beneficial for analysis by NMR, Resonance Raman, and Fourier Transform Infrared (FTIR) spectroscopy, enabling a more detailed characterization of these intricate biological systems. researchgate.net Another approach for large multimeric proteins like hemoglobin involves chain-selective labeling, where only one type of subunit (e.g., the α-chain or β-chain) is isotopically labeled, simplifying otherwise overwhelmingly complex NMR spectra. nih.govcore.ac.uk
Probing Substituent/Protein Interactions
Deuteroheme is particularly valuable as a probe for investigating the interactions between the heme's peripheral substituents and the surrounding protein matrix. marquette.edu The native heme, protoporphyrin IX, has two vinyl groups at positions 2 and 4. By reconstituting a hemoprotein with this compound, which lacks these vinyl groups, scientists can isolate the specific contributions of these substituents to the protein's properties. pnas.org
Studies on myoglobin (B1173299) and hemoglobin reconstituted with this compound have revealed the importance of these vinyl groups. For instance, the removal of the vinyl groups in this compound-reconstituted hemoglobin has been shown to significantly reduce the Hill coefficient, a measure of cooperativity in oxygen binding, implying a specific role for the vinyls in heme-heme interactions. pnas.org By comparing the properties of the native and this compound-substituted proteins, researchers can infer how the vinyl groups interact with amino acid residues in the heme pocket, influencing factors like heme orientation, redox potential, and ligand binding kinetics. marquette.edupnas.org This approach helps to map the subtle, non-covalent interactions that fine-tune the function of hemoproteins. marquette.edunih.gov
Investigating Electronic Ground States and Radical Species
The electronic structure of the heme cofactor is fundamental to its function. This compound and its isotopically labeled variants are instrumental in studying the electronic ground states and transient radical species that form during enzymatic reactions. illinois.eduresearchgate.net Spectroscopic techniques such as EPR and Mössbauer spectroscopy are highly sensitive to the electron distribution and spin state of the heme iron and the surrounding porphyrin ring. illinois.edu
By replacing the native heme with an isotopically labeled this compound, specific hyperfine interactions can be identified, which helps in the characterization of the electronic ground state. For example, in studies of zinc tetraphenylporphyrin (B126558) (ZnTPP) cation radicals, a model for heme radicals, substitution at the periphery was shown to influence whether the unpaired electron resides in an A₁ᵤ or A₂ᵤ molecular orbital. researchgate.net Similarly, in enzyme intermediates like Compound I of peroxidases, which features a ferryl iron and a porphyrin π-cation radical, isotopic labeling is essential to unravel the complex electronic structure. frontiersin.orgmdpi.com These studies provide critical insights into how the protein environment modulates the electronic properties of the heme to facilitate catalysis, including the formation and stabilization of radical species necessary for reactions like oxidative decarboxylation. frontiersin.orgmdpi.com
Use in Kinetic Studies of Ligand Binding
The binding and release of ligands (e.g., O₂, CO) are central to the function of many hemoproteins like myoglobin and hemoglobin. annualreviews.org Substituting the native protoporphyrin IX with this compound alters the electronic properties of the heme, which in turn affects the kinetics of ligand binding. annualreviews.orgresearchgate.net The electron-withdrawing vinyl groups of native heme influence the electron density at the central iron atom. Replacing them with the less electron-withdrawing protons in this compound modifies the affinity and reaction rates for ligands.
Kinetic studies comparing native and this compound-reconstituted proteins can, therefore, elucidate the electronic and steric roles of the heme substituents in the ligand binding process. For example, early studies on isolated chains of human hemoglobin showed different oxygen and CO binding kinetics when the native heme was replaced with this compound or mesoheme. annualreviews.org By systematically measuring association and dissociation rate constants, researchers can quantify the impact of the vinyl groups on the kinetic barriers for ligand entry and exit from the heme pocket. researchgate.net These data are crucial for building detailed mechanistic models of how hemoproteins achieve their remarkable specificity and efficiency in gas transport and catalysis.
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| 5-aminolevulinic acid (ALA) | |
| Carbon Monoxide (CO) | |
| Coproheme | |
| Coproporphyrinogen | |
| Cytochrome b5 | |
| This compound | |
| Glutamate | |
| Heme | |
| Mesoheme | |
| Monovinyl, monopropionyl this compound (MMD) | |
| Protoporphyrin IX | |
| Pyrroheme | |
| Uroporphyrinogen |
Future Directions and Emerging Research Avenues in Deuteroheme Chemistry
The study of deuteroheme and its derivatives stands at a fascinating crossroads of synthetic chemistry, biochemistry, and biophysical analysis. As an important intermediate in alternative heme biosynthetic pathways and a versatile tool for probing enzyme mechanisms, this compound continues to attract significant research interest. The future of this compound research is poised to unlock new synthetic methodologies, deeper mechanistic understanding, and novel biological applications.
Q & A
Q. What experimental methods are most effective for detecting and quantifying deuteroheme in biological samples?
this compound can be identified and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For example, in studies of heme degradation pathways, HPLC elution profiles distinguish this compound (662.18 Da) from coproheme (708.19 Da) and heme b (616.18 Da) based on retention times and mass-to-charge ratios . UV-visible spectroscopy is also used to monitor this compound-specific absorbance peaks (e.g., Soret band at ~400 nm) during enzymatic assays .
Q. How can researchers optimize purification protocols for this compound-binding proteins?
A stepwise purification strategy is critical. For instance, membrane-bound ferrochelatase from Rhodopseudomonas sphaeroides was purified using NaSCN washing, sodium deoxycholate solubilization, ammonium sulfate fractionation, and chromatographic steps (DEAE-Sephacel, Blue B, Sephadex G-150), achieving a 1640-fold increase in specific activity (from 0.98 to 1600 this compound/min/mg) . Key metrics include protein concentration, recovery rate, and specific activity at each step (see Table 1 below).
Table 1 : Purification of this compound-Binding Proteins
| Step | Protein (mg/ml) | Recovery (%) | Specific Activity (this compound/min/mg) | Purification (fold) |
|---|---|---|---|---|
| Crude Membranes | 21.0 | 100 | 0.98 | 1.0 |
| Sephadex G-150 | 0.4 | 43 | 1600 | 1640 |
Q. What statistical tools are recommended for analyzing this compound reaction kinetics?
Nonlinear regression analysis (e.g., Michaelis-Menten kinetics) is used to calculate enzyme catalytic efficiency (). For HemQ-mediated conversion of coproheme to this compound, data from H₂O₂ titration experiments (0–36 μM) were analyzed to determine intermediate abundance (coproheme vs. This compound vs. heme b) via peak integration in HPLC profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed this compound reaction pathways?
Comparative studies with isotopically labeled or structurally analogous hemes (e.g., mesoheme, this compound) are critical. For example, mass spectrometry revealed that the loss of a vinyl-containing pyrrole fragment (107.0729 Da) during anaerobic heme breakdown by HemS was consistent across this compound and mesoheme, confirming a unified degradation mechanism . Discrepancies in intermediate stability (e.g., tripyrrole vs. dipyrrole) are addressed by repeating experiments under varied conditions (pH, oxidant concentration) .
Q. What strategies are effective for engineering enzymes to produce stereospecific this compound isomers?
Directed evolution and site-directed mutagenesis can modify active-site residues in coproheme decarboxylases. For example, altering propionate-binding pockets in Lactococcus lactis HemQ shifted product specificity from 2-monovinyl, 4-monopropionyl this compound to 2-monopropionyl, 4-monovinyl this compound, as validated by HPLC and MS . Structural modeling (e.g., X-ray crystallography) guides residue selection to control decarboxylation regioselectivity .
Q. How should researchers design experiments to validate this compound’s role in electron transport chains?
A combination of in vitro reconstitution assays and in vivo knockout models is recommended. For instance:
- In vitro : Incorporate this compound into apo-cytochromes and measure electron transfer rates via stopped-flow spectroscopy.
- In vivo : Compare ATP synthesis rates in wild-type vs. heme-deficient mutants supplemented with this compound . Controls must include heme b and mesoheme to assess functional equivalence .
Methodological Best Practices
- Feasibility : Ensure reaction intermediates are stable under experimental conditions (e.g., anaerobic chambers for oxygen-sensitive this compound species) .
- Precision : Use high-resolution MS (HRMS) to distinguish this compound (662.18 Da) from isobaric contaminants .
- Reproducibility : Report purification metrics (Table 1) and reaction stoichiometry (e.g., H₂O₂:coproheme ratios) .
Common Pitfalls and Solutions
- Data Contradictions : If reaction yields vary across replicates, verify enzyme activity via control assays (e.g., NADH consumption in HemS) and standardize H₂O₂ concentrations .
- Low Purity : Optimize chromatographic buffers (e.g., ionic strength for DEAE-Sephacel) to reduce nonspecific protein binding .
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